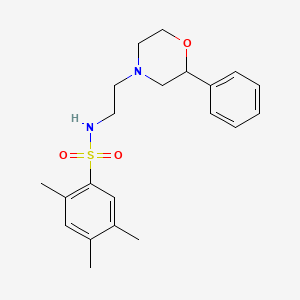

2,4,5-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2,4,5-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. Benzenesulfonamides often serve as scaffolds for the development of new therapeutic agents due to their ability to interact with various biological targets.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents into the benzenesulfonamide moiety to enhance biological activity and metabolic stability. For example, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid, demonstrating the versatility of benzenesulfonamide chemistry . Similarly, other research has focused on incorporating different heterocyclic rings, such as triazole , indeno[1,2-c]pyrazol , and thiazol , to create compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The structure of 3-nitro-N-phenyl-4-(phenylamino)benzenesulfonamide, for instance, displays characteristic features of benzenesulfonamide derivatives, with the N-phenyl rings twisted with respect to the benzene ring of the phenylsulfonamide group . The molecular structure is crucial for the biological activity of these compounds, as it influences their ability to interact with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, depending on the substituents present on the benzene ring. For example, 2-(trimethylsilyl)ethyl benzenesulfenate reacted with several halides in the presence of tetrabutylammonium fluoride (TBAF) to afford phenyl sulfoxides . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by the nature and position of substituents on the benzene ring. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of potential drug candidates. For instance, the introduction of a 4-CF3-C6H4 moiety in certain benzenesulfonamide derivatives was found to increase metabolic stability . The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen-bonding interactions, contributing to the compound's stability and potential intermolecular interactions .

科学的研究の応用

Gastroprotective Properties and Ulcer Treatment

For instance, ebrotidine, a benzenesulfonamide derivative, has been identified for its gastroprotective properties, combining H2-receptor antagonist actions with cytoprotective effects. Such compounds are of significant interest in the treatment of ulcer disease due to their ability to enhance mucosal repair and maintain mucosal integrity (B. Slomiany, J. Piotrowski, A. Slomiany, 1997).

Materials Science: Plastic Scintillators

In materials science, research into polymethyl methacrylate-based plastic scintillators with various luminescent dyes, including efforts to improve their characteristics such as scintillation efficiency, indicates a continuous search for advanced materials with specialized applications (V. N. Salimgareeva, S. Kolesov, 2005).

Carcinogen Biomarkers in Tobacco Research

The study of human urinary carcinogen metabolites, particularly in the context of tobacco exposure, underscores the role of chemical analysis in understanding cancer risk and the mechanisms of carcinogenesis (S. Hecht, 2002).

Environmental Chemistry: Parabens

Investigations into the occurrence, fate, and behavior of parabens in aquatic environments reflect the interdisciplinary nature of scientific research, bridging chemistry, environmental science, and toxicology (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).

特性

IUPAC Name |

2,4,5-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-16-13-18(3)21(14-17(16)2)27(24,25)22-9-10-23-11-12-26-20(15-23)19-7-5-4-6-8-19/h4-8,13-14,20,22H,9-12,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFHKPJLFQKEMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2530509.png)

![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2530511.png)

![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530513.png)

![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2530514.png)

![7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2530516.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B2530520.png)

![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)

![N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide](/img/structure/B2530525.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine](/img/structure/B2530527.png)

![[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate](/img/structure/B2530529.png)

![3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530530.png)